![molecular formula C17H15NO3 B3168846 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid CAS No. 933474-42-1](/img/structure/B3168846.png)
6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BMIMC or 1-methyl-6-(phenylmethoxy)-1H-indole-2-carboxylic acid. It is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. BMIMC is a white to off-white powder with a molecular formula of C20H17NO3 and a molecular weight of 319.36 g/mol.
Scientific Research Applications
Synthesis and Characterization
- 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid and related compounds have been synthesized and characterized for use as intermediates in creating pharmacologically active compounds. This includes conventional and microwave irradiation techniques for synthesis, confirmed through spectroscopic techniques like FTIR, NMR, and MS (Jain et al., 2005).
Crystal Structure Analysis
- The crystal structure of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid derivatives has been studied, revealing specific dihedral angles between indole units and benzoic acid moieties, contributing to the understanding of molecular conformations (Sapari et al., 2018).
Biological Activities
- Certain derivatives of 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid have been investigated for their biological activities, such as inhibitory effects on Pyricularia oryzae, a pathogen affecting crops. These studies contribute to the development of new agricultural fungicides (Ren, 2007).
Synthetic Pathways
- The compound has been utilized in various synthetic pathways, including the preparation of conformationally constrained tryptophan derivatives for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Chemical Reactions
- 6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid is involved in several chemical reactions that are foundational in synthetic chemistry, contributing to the broader understanding of chemical properties and reactions of indole derivatives (Horwell et al., 1995).
Medicinal Chemistry
- In medicinal chemistry, this compound has been a key intermediate in the synthesis of various pharmacologically active molecules, thus playing a significant role in drug discovery and development processes (Kim et al., 1983).
properties
IUPAC Name |
1-methyl-6-phenylmethoxyindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-15-10-14(21-11-12-5-3-2-4-6-12)8-7-13(15)9-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMXJWXVCTVWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-1-methyl-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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